molecular formula C8H13NO B1216875 N-Vinylcaprolactam CAS No. 2235-00-9

N-Vinylcaprolactam

Cat. No. B1216875
CAS RN: 2235-00-9
M. Wt: 139.19 g/mol
InChI Key: JWYVGKFDLWWQJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NVCL has been explored through various methods, including the reaction of acetylene with caprolactam (CL) in the presence of potassium caprolactam as a catalyst. Studies have demonstrated the effective synthesis of NVCL using a 500 mL stirred reactor system, a 500 mL tower reactor system, and an 8000 mL jet loop reactor system, achieving high purity (98%) through vacuum distillation and further distillation separation processes (Zheng Er-li, 2008).

Molecular Structure Analysis

The molecular structure of NVCL is characterized by FTIR and GC/MS, confirming the successful synthesis and high purity of the product. The presence of the vinyl group attached to the caprolactam ring enhances its reactivity, making it a versatile monomer for polymerization (Zheng Er-li, 2008).

Chemical Reactions and Properties

NVCL's reactivity is showcased in its ability to undergo polymerization to form PNVCL, a polymer with a lower critical solution temperature (LCST) in aqueous solutions. The polymerization process, influenced by factors such as temperature and solvent composition, results in polymers with varied molecular-weight characteristics and temperature-dependent solution behavior (V. I. Lozinsky et al., 2000).

Physical Properties Analysis

PNVCL, synthesized from NVCL, exhibits a unique thermoresponsive behavior, transitioning from hydrophilic to hydrophobic near human body temperature. This property is critical for its application in drug delivery systems and biomedical engineering. The polymer's molecular weight and composition can be tailored to adjust its LCST to specific applications (N. A. Cortez-Lemus & Á. Licea-Claveríe, 2016).

Chemical Properties Analysis

NVCL-based polymers demonstrate sensitivity to temperature and pH, expanding their application scope. For example, poly(N-vinylcaprolactam-co-acrylic acid) shows both thermo-responsive and pH-sensitive properties, which are advantageous for controlled drug release. The incorporation of different co-monomers and crosslinking agents further diversifies the chemical properties and functionalities of NVCL-based polymers (Simone F. Medeiros et al., 2017).

Scientific Research Applications

1. Drug Delivery Systems

  • Application Summary: N-Vinylcaprolactam-based microgels have been used in drug delivery applications. These microgels are synthesized by precipitation polymerization method .
  • Methods of Application: The microgels were synthesized using N-vinylcaprolactam, metacrylic acid sodium salt, and itaconic acid sodium salt-based copolymeric and terpolymeric with 2,2′-azobis(2-methylpropioamidine) dihydrochloride as initiator . The drug loading and release behavior of the microgels were investigated using Rhodamine B (model drug) and Nadalol (beta-blocker drug) .
  • Results: The model drug loading capacity and release amount changed with the presence and amount of itaconic acid sodium salt in the microgel structure. The maximum drug release amount of microgels was found to be 58% for Rhodamine B and 55% for Nadolol .

2. Biomedical Applications

  • Application Summary: Hydrogels obtained from the thermosensitive polymer poly (N-vinylcaprolactam) (PNVCL) have been used in various biomedical applications .
  • Methods of Application: The hydrogels are synthesized from PNVCL and can be combined with other synthetic or natural polymers, filled with inorganic nanoparticles, metals, and even polymeric nanoparticles, giving rise to composite hydrogels .
  • Results: These materials have shown great potential in biomedical applications such as tissue engineering, as antimicrobials, and in diagnostic and bioimaging .

3. Solvent Applications

  • Application Summary: N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol .
  • Methods of Application: It can be used in the preparation of poly (NVCL) by free-radical polymerization at a temperature higher than its melting point .
  • Results: The resulting poly (NVCL) can be used in various applications due to its solubility in various solvents .

4. Catalysis

  • Application Summary: The stimuli responsive behavior of VCL-based microgels makes them prospective and appealing candidates for practical applications in the field of catalysis .
  • Results: The use of these microgels in catalysis can potentially improve the efficiency and selectivity of chemical reactions .

5. Optical Devices

  • Application Summary: VCL-based microgels have also found applications in the field of optical devices .
  • Results: The use of these microgels in optical devices can potentially improve the performance and functionality of these devices .

6. Preparation of Poly(NVCL)

  • Application Summary: N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol . It can be used in the preparation of poly(NVCL) by free-radical polymerization at a temperature higher than its melting point .
  • Results: The resulting poly(NVCL) can be used in various applications due to its solubility in various solvents .

Safety And Hazards

  • Environmental Impact : Consider its fate in the environment .

properties

IUPAC Name

1-ethenylazepan-2-one
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InChI

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWYVGKFDLWWQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H13NO
Source PubChem
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Related CAS

25189-83-7
Record name Poly(N-vinylcaprolactam)
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DSSTOX Substance ID

DTXSID1041423
Record name N-Vinylcaprolactam
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Molecular Weight

139.19 g/mol
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Physical Description

Off-white solid; [Sigma-Aldrich MSDS]
Record name N-Vinylcaprolactam
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Product Name

N-Vinylcaprolactam

CAS RN

2235-00-9, 25189-83-7
Record name Vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name Poly-N-vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name 1-vinylhexahydro-2H-azepin-2-one
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Record name N-VINYLCAPROLACTAM
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
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Synthesis routes and methods III

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Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,970
Citations
NA Cortez-Lemus, A Licea-Claverie - Progress in Polymer Science, 2016 - Elsevier
… The propagation rate is relatively high, since the N-vinylcaprolactam monomer is part of the family of non-conjugated monomers, which include monomers that lack resonance …
Number of citations: 330 www.sciencedirect.com
S Kozanoǧlu, T Özdemir… - Journal of Macromolecular …, 2011 - Taylor & Francis
… In this study, N-vinylcaprolactam was polymerized by free radical polymerization at 50, 60 and 70C. The synthesized polymers were white powder, soluble in water and common organic …
Number of citations: 120 www.tandfonline.com
J Liu, A Debuigne, C Detrembleur… - Advanced healthcare …, 2014 - Wiley Online Library
Poly(N‐vinylcaprolactam) (PNVCL) is a thermoresponsive and biocompatible polymer that raises an increasing interest in the biomedical area, especially in drug delivery systems (DDS…
Number of citations: 112 onlinelibrary.wiley.com
OF Solomon, M Corciovei, I Ciută… - Journal of Applied …, 1968 - Wiley Online Library
… The object of the present work was the study of the behavior of po1y-Nvinylcaprolactam solutions from the viewpoint of their viscosity and of the factors that influence the temperature at …
Number of citations: 61 onlinelibrary.wiley.com
H Vihola, A Laukkanen, L Valtola, H Tenhu, J Hirvonen - Biomaterials, 2005 - Elsevier
… Another temperature-responsive and biocompatible polymer that has been studied for therapeutic purposes is poly(N-vinylcaprolactam) (PVCL). The polymer is widely used in hair-care …
Number of citations: 754 www.sciencedirect.com
A Imaz, J Forcada - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
… In this work, N-vinylcaprolactam (VCL)-based microgel particles were synthesized by using two different crosslinkers and a sugar-based comonomer. To evaluate the potential …
Number of citations: 120 onlinelibrary.wiley.com
YE Kirsh, NA Yanul, KK Kalninsh - European polymer journal, 1999 - Elsevier
Structural transformations and water associate interactions were studied in poly-N-vinylcaprolactam (PVCL)–H 2 O system by various methods (IR-spectroscopy, quantum-chemical …
Number of citations: 120 www.sciencedirect.com
L Shao, M Hu, L Chen, L Xu, Y Bi - Reactive and Functional Polymers, 2012 - Elsevier
… Poly(N-vinylcaprolactam) (PNVCL) is one of several well-… However, N-vinylcaprolactam (NVCL) is representative of the … t-butylacrylate) and poly(N-vinylcaprolactam) by sequential RAFT …
Number of citations: 65 www.sciencedirect.com
Y Maeda, T Nakamura, I Ikeda - Macromolecules, 2002 - ACS Publications
Phase transitions of poly(N-vinylcaprolactam) (PVCL) and poly(N-vinylpyrrolidone) (PVPy) in H 2 O and D 2 O were investigated by turbidimetry, differential scanning calorimetry (DSC), …
Number of citations: 278 pubs.acs.org
VI Lozinsky, IA Simenel, EA Kurskaya, VK Kulakova… - Polymer, 2000 - Elsevier
… Poly(N-vinylcaprolactam) (PNVCl) is a polymer possessing a lower critical solution … The synthetic methods developed are of interest for the preparation of N-vinylcaprolactam …
Number of citations: 74 www.sciencedirect.com

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